Methyl 2-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzoate
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Overview
Description
Methyl 2-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzoate is a complex organic compound that features a benzoate ester linked to a piperidine ring, which is further substituted with a dimethylpyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the dimethylpyrimidinyl group through nucleophilic substitution reactions. The final step involves esterification to form the benzoate ester. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems for precise control of reaction parameters can enhance the reproducibility and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds .
Scientific Research Applications
Methyl 2-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of Methyl 2-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzoate
- This compound
- This compound
Uniqueness
Compared to similar compounds, this compound is unique due to its specific substitution pattern and the presence of the dimethylpyrimidinyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 2-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-13-11-18(22-14(2)21-13)27-15-7-6-10-23(12-15)19(24)16-8-4-5-9-17(16)20(25)26-3/h4-5,8-9,11,15H,6-7,10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQZISBBQYYJCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CC=CC=C3C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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